molecular formula C17H12F2N2O5 B3134884 2-propynyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate CAS No. 400084-67-5

2-propynyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate

Cat. No. B3134884
CAS RN: 400084-67-5
M. Wt: 362.28 g/mol
InChI Key: JMOGNWWVXYJDPN-UHFFFAOYSA-N
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Description

  • Safety Information :
    • MSDS : Link

Scientific Research Applications

Chemical Synthesis and Properties

2-propynyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate has been noted in the broader context of research on compounds containing pyridine and benzodioxole structures. These compounds are intriguing due to their diverse properties, including spectroscopic, structural, magnetic, and biological activities. The synthesis, properties, and potential applications of these compounds, including their various protonated and/or deprotonated forms and complex compounds, are detailed in literature reviews. The reviews also identify areas lacking in-depth exploration, suggesting opportunities for further research in this domain (Boča, Jameson, & Linert, 2011).

Applications in Catalysis

The broader class of compounds related to this compound has been associated with catalytic non-enzymatic kinetic resolution. This process is important in asymmetric organic synthesis, and advancements in chiral catalyst development have increased the popularity of non-enzymatic methods. The non-enzymatic kinetic resolution of racemic compounds using a chiral catalyst has become a significant area of research, offering high enantioselectivity and yield for both products and recovered starting materials (Pellissier, 2011).

Biopolymer Modification and Drug Delivery Applications

In the field of biopolymer modification, xylan, a type of hemicellulose, has been chemically modified to produce ethers and esters with specific properties depending on the functional groups introduced. These novel xylan esters, synthesized under various conditions, have potential applications in drug delivery, leveraging their ability to form nanoparticles and their interactions with cell membranes. This research highlights the versatility of chemical modifications of biopolymers like xylan for creating functional materials with potential biomedical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Enzyme Inhibition and Drug Metabolism Studies

Studies on cytochrome P450 enzymes, which metabolize a wide range of drugs, emphasize the importance of understanding the metabolism of compounds, including those related to this compound. The selective inhibition of these enzymes is crucial in drug metabolism and drug-drug interaction studies. This research provides insights into the potency and selectivity of chemical inhibitors against various CYP isoforms, underlining the intricate interplay between enzyme activity, drug metabolism, and potential interactions in pharmacological contexts (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Future Directions

: Synthonix Corporation - Product Link

properties

IUPAC Name

prop-2-ynyl N-[1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O5/c1-2-8-24-16(23)20-12-4-3-7-21(15(12)22)10-11-5-6-13-14(9-11)26-17(18,19)25-13/h1,3-7,9H,8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOGNWWVXYJDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NC1=CC=CN(C1=O)CC2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-propynyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate
Reactant of Route 2
Reactant of Route 2
2-propynyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate
Reactant of Route 3
Reactant of Route 3
2-propynyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate
Reactant of Route 4
2-propynyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate
Reactant of Route 5
Reactant of Route 5
2-propynyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate
Reactant of Route 6
Reactant of Route 6
2-propynyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate

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